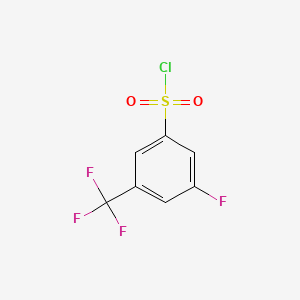

3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride

Description

3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride is a fluorinated aromatic sulfonyl chloride characterized by a fluorine substituent at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the benzene ring. This compound is primarily utilized in organic synthesis as a sulfonating agent, particularly in the preparation of sulfonamides, sulfonate esters, and other derivatives. Its structure combines electron-withdrawing groups (EWGs) that enhance the electrophilicity of the sulfonyl chloride moiety, making it reactive toward nucleophiles. Applications span pharmaceuticals, agrochemicals, and materials science, where precise substitution patterns are critical for functional performance .

Propriétés

IUPAC Name |

3-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O2S/c8-15(13,14)6-2-4(7(10,11)12)1-5(9)3-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LANWEGQCPRKLAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)S(=O)(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590696 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886499-99-6 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group to a fluorinated benzene derivative. One common method is the reaction of 3-fluoro-5-(trifluoromethyl)benzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

3-Fluoro-5-(trifluoromethyl)benzenesulfonic acid+SOCl2→3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Analyse Des Réactions Chimiques

Types of Reactions

3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride (LiAlH4)

Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Major Products Formed

Sulfonamides: Formed by reaction with amines

Sulfonate Esters: Formed by reaction with alcohols

Sulfonate Thioesters: Formed by reaction with thiols

Sulfonic Acids: Formed by oxidation

Applications De Recherche Scientifique

Scientific Research Applications

3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride is widely utilized across several scientific disciplines:

Organic Chemistry

- Key Intermediate : It serves as an essential intermediate in synthesizing pharmaceuticals and agrochemicals. The sulfonyl chloride group can participate in nucleophilic substitution reactions, facilitating the formation of sulfonamides and other derivatives.

Medicinal Chemistry

- Drug Development : The compound has been investigated for its potential as a therapeutic agent. Its structure allows for modifications that can enhance biological activity.

- Antibacterial Activity : Research indicates that derivatives exhibit potent antibacterial properties against strains such as Staphylococcus aureus and Enterococcus faecalis, with low minimum inhibitory concentration (MIC) values indicating strong efficacy.

| Compound | Target Bacteria | MIC (mg/L) |

|---|---|---|

| This compound | E. faecalis | 6.25 |

| This compound | S. aureus (MSSA) | 0.39–0.78 |

| This compound | S. aureus (MRSA) | 0.39–1.56 |

Biochemical Research

- Enzyme Mechanism Studies : The compound is used as a probe in biochemical assays to study enzyme mechanisms due to its reactivity with biological macromolecules.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

Case Study 1: Antibacterial Efficacy

In vivo studies demonstrated that derivatives of this compound significantly reduced bacterial load in animal models infected with resistant strains, suggesting potential for treating antibiotic-resistant infections.

Case Study 2: Combination Therapy

Research indicates that combining this sulfonyl chloride with established antibiotics enhances overall efficacy and minimizes resistance development, providing a promising avenue for future therapeutic strategies.

Mécanisme D'action

The mechanism of action of 3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The presence of the fluorine and trifluoromethyl groups can influence the reactivity and stability of the compound, making it a valuable reagent in various chemical transformations.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Comparison

The compound’s structural analogs include sulfonyl chlorides and benzoyl chlorides with varying substituents. Key comparisons are summarized below:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Group |

|---|---|---|---|---|

| 3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride | C₇H₃ClF₄O₂S | ~262.6 (estimated) | 3-F, 5-CF₃ | Sulfonyl chloride |

| 3-Chloro-5-(trifluoromethyl)benzoyl chloride | C₈H₃Cl₂F₃O | ~242.9 | 3-Cl, 5-CF₃ | Benzoyl chloride |

| 2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | C₇H₃Cl₂F₃O₂S | 279.06 | 2-Cl, 4-CF₃ | Sulfonyl chloride |

| Trifluoromethanesulfonyl chloride | CClF₃O₂S | 168.52 | -CF₃ | Sulfonyl chloride |

| 2,4,6-Tris(trifluoromethyl)benzene-1-sulfonyl chloride | C₉H₂ClF₉O₂S | 380.62 | 2,4,6-CF₃ | Sulfonyl chloride |

Key Observations :

- Substituent Position : The target compound’s 3-F and 5-CF₃ groups create a meta-directing electronic environment, contrasting with analogs like 2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride, where substituents are ortho/para .

- Functional Group : Benzoyl chlorides (e.g., 3-Chloro-5-(trifluoromethyl)benzoyl chloride) exhibit distinct reactivity, favoring acylation over sulfonylation .

Electronic Effects of Substituents

- Fluoro vs. Chloro : The fluorine atom in the target compound is less electron-withdrawing than chlorine (Hammett σₚ: F = +0.06, Cl = +0.23), resulting in slightly reduced electrophilicity at the sulfonyl group compared to its chloro analog. However, the trifluoromethyl group (-CF₃, σₚ = +0.54) strongly activates the sulfonyl chloride toward nucleophilic attack .

Physical Properties and Stability

- Volatility : Trifluoromethanesulfonyl chloride (b.p. 29–32°C) is highly volatile, whereas aromatic sulfonyl chlorides like the target compound typically have higher boiling points due to increased molecular weight and aromatic stabilization .

- Stability : Aromatic sulfonyl chlorides are generally moisture-sensitive but more thermally stable than aliphatic variants. The target compound’s fluorine substituent may enhance hydrolytic stability compared to chloro analogs .

Reactivity in Chemical Reactions

- Nucleophilic Substitution : The target compound reacts efficiently with amines to form sulfonamides, a reaction critical in drug discovery (e.g., URAT1 inhibitors ). Its reactivity is intermediate between 2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride (higher electrophilicity due to Cl) and trifluoromethanesulfonyl chloride (simpler, more reactive structure) .

- Catalytic Applications : Unlike ionic liquid-mediated reactions (see ), sulfonyl chlorides are rarely used as solvents but serve as reagents in transition metal catalysis for C–S bond formation .

Activité Biologique

3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride, with the CAS number 886499-99-6, is a sulfonyl chloride derivative that has garnered attention in various fields of medicinal chemistry and material science due to its unique chemical properties and potential biological activities. This article delves into the compound's biological activity, synthesis, and applications based on diverse research findings.

- Molecular Formula : C₇H₄ClF₄O₂S

- Molecular Weight : 258.62 g/mol

- IUPAC Name : this compound

- Structure : The compound features a benzene ring with a trifluoromethyl group and a sulfonyl chloride functional group, which contributes to its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that sulfonyl chlorides, including this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of related compounds against various bacterial strains, suggesting that the introduction of trifluoromethyl groups can enhance antibacterial properties due to increased lipophilicity and interaction with bacterial membranes .

Cytotoxicity Studies

Cytotoxicity assays demonstrate that compounds containing sulfonyl chloride moieties can induce apoptosis in cancer cell lines. For instance, derivatives of similar sulfonyl compounds have shown promising results in inhibiting cell proliferation in human cancer cell lines such as Jurkat and A-431, with IC50 values indicating potent activity . The mechanism often involves the disruption of cellular signaling pathways essential for cancer cell survival.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with commercially available 3-fluoro-5-(trifluoromethyl)aniline.

- Reaction with Chlorosulfonic Acid : The aniline derivative is treated with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group.

- Purification : The product is purified through recrystallization or column chromatography to obtain a high-purity compound suitable for biological testing.

Case Studies and Research Findings

A variety of studies have explored the biological implications of this compound:

- Study on Anticancer Activity : A recent investigation into structurally similar compounds reported their ability to inhibit the growth of several cancer cell lines, indicating that modifications in the sulfonyl group can lead to enhanced anticancer effects .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Jurkat | 15 | Apoptosis induction |

| Similar Sulfonamide Derivative | A-431 | 10 | Cell cycle arrest |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via chlorosulfonation of the parent aromatic system. A two-step approach is often employed:

Sulfonation : Treating 3-fluoro-5-(trifluoromethyl)benzene with concentrated sulfuric acid or sulfur trioxide to introduce the sulfonic acid group.

Chlorination : Reacting the sulfonic acid intermediate with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under anhydrous conditions.

- Key Considerations :

- Use of excess chlorinating agent (e.g., SOCl₂) ensures complete conversion to the sulfonyl chloride.

- Reaction temperature should be maintained between 0–5°C to minimize decomposition .

- Yield optimization requires rigorous exclusion of moisture, as hydrolysis to the sulfonic acid is a competing side reaction.

Q. How can the purity and structural integrity of this compound be verified experimentally?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming the presence and position of fluorine substituents. For example, the trifluoromethyl group typically resonates at δ -60 to -70 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ for C₇H₃ClF₄O₂S).

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–230 nm) assesses purity, with retention time compared to a commercial standard .

- Purity Metrics : A purity >98% is recommended for synthetic applications, achievable via recrystallization from dry dichloromethane/hexane mixtures .

Q. What safety precautions are necessary when handling this sulfonyl chloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors.

- Storage : Store in amber glass bottles under inert atmosphere (Ar/N₂) at -20°C to prevent hydrolysis.

- Emergency Protocols :

- Skin Contact : Rinse immediately with copious water for 15 minutes, followed by 5% sodium bicarbonate solution .

- Spill Management : Neutralize with dry sodium carbonate and dispose as hazardous waste .

Advanced Research Questions

Q. How does the electronic influence of fluorine substituents affect the reactivity of this sulfonyl chloride in nucleophilic substitution reactions?

- Methodological Answer :

- The strong electron-withdrawing effect of the -CF₃ and -F groups activates the sulfonyl chloride toward nucleophilic attack (e.g., by amines or alcohols).

- Kinetic Studies : Conduct competition experiments with substituted anilines to compare reaction rates. For example, electron-rich nucleophiles (e.g., p-methoxyaniline) react faster due to enhanced nucleophilicity.

- Mechanistic Insight : DFT calculations can model the transition state, revealing how fluorine substituents lower the energy barrier for S-O bond cleavage .

Q. What strategies can mitigate competing side reactions when using this reagent in multi-step organic syntheses?

- Methodological Answer :

- Byproduct Control :

- Hydrolysis Prevention : Use molecular sieves (3Å) during reactions to scavenge trace water.

- Selective Activation : Employ coupling agents like DMAP (4-dimethylaminopyridine) to enhance reactivity with specific nucleophiles (e.g., alcohols over amines).

- Case Study : In peptide sulfonylation, pre-activation of the sulfonyl chloride with Hünig’s base (DIPEA) reduces racemization and improves regioselectivity .

Q. What are the applications of this compound in the development of covalent inhibitors or activity-based probes in chemical biology?

- Methodological Answer :

- Covalent Inhibitors : The sulfonyl chloride reacts with nucleophilic residues (e.g., lysine or cysteine) in enzyme active sites. For example:

- Proteomics : Labeling of serine hydrolases for activity-based protein profiling (ABPP).

- Kinase Studies : Irreversible inhibition of ATP-binding pockets via sulfonamide bond formation.

- Probe Design : Conjugate the compound to fluorescent tags (e.g., BODIPY) for imaging applications. Validate specificity using competitive inhibition assays with non-fluorinated analogs .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reactivity of this sulfonyl chloride across different solvents?

- Methodological Answer :

- Case Example : Conflicting reports on reaction rates in THF vs. DMF may arise from solvent polarity effects.

- Resolution : Perform kinetic studies under controlled conditions (e.g., 25°C, inert atmosphere) using UV-Vis spectroscopy to monitor reaction progress. Compare activation parameters (ΔG‡) to identify solvent-specific transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.